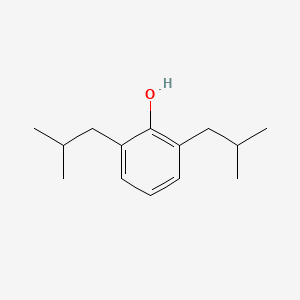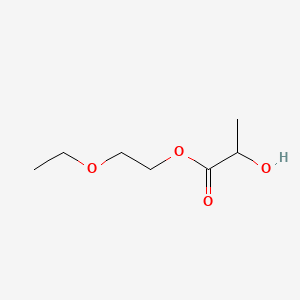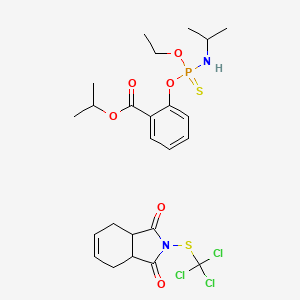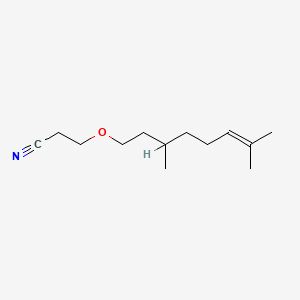
3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile is an organic compound with the molecular formula C13H23NO It is characterized by the presence of a nitrile group (propiononitrile) and an ether linkage to a 3,7-dimethyl-6-octenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with a suitable nitrile compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ether linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various ether derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ether linkage provides structural flexibility, allowing the compound to fit into various binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((3,7-Dimethyl-6-octenyl)oxy)acetaldehyde
- 3-((3,7-Dimethyl-6-octenyl)oxy)propanenitrile
- 3-((3,7-Dimethyl-6-octenyl)oxy)propanoic acid
Uniqueness
3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile is unique due to its specific combination of a nitrile group and an ether linkage to a 3,7-dimethyl-6-octenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
56505-01-2 |
|---|---|
Molekularformel |
C13H23NO |
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
3-(3,7-dimethyloct-6-enoxy)propanenitrile |
InChI |
InChI=1S/C13H23NO/c1-12(2)6-4-7-13(3)8-11-15-10-5-9-14/h6,13H,4-5,7-8,10-11H2,1-3H3 |
InChI-Schlüssel |
BHWFTJVWLOVCFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CCOCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


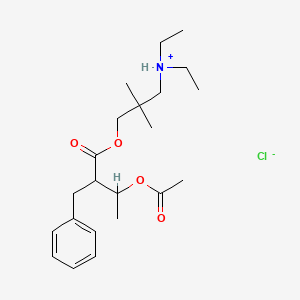
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)
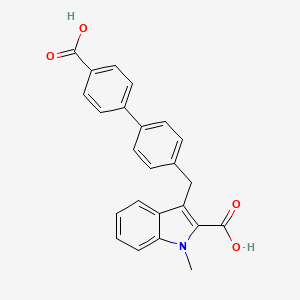
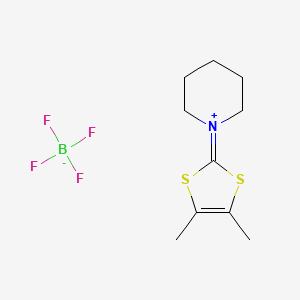
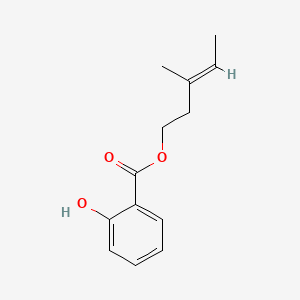

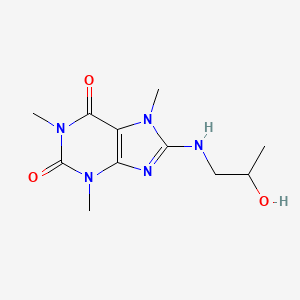

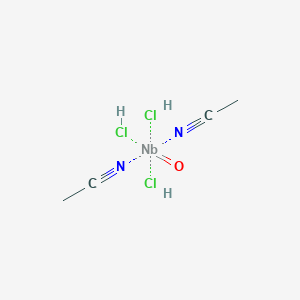
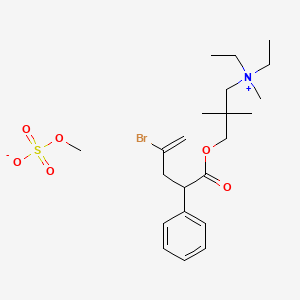
![Ledienosid [German]](/img/structure/B13766944.png)
